4-(2-Formylphenyl)-3-methoxybenzoic acid
Description
4-(2-Formylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 2-formylphenyl substituent at the 4-position of the aromatic ring. The formyl group (-CHO) enhances reactivity for further functionalization, such as condensation reactions, while the methoxy group (-OCH₃) influences electronic properties and solubility .
Properties
IUPAC Name |
4-(2-formylphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-10(15(17)18)6-7-13(14)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTURWIPPVGVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688849 | |
| Record name | 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-27-1 | |
| Record name | 2'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenyl)-3-methoxybenzoic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(2-Carboxyphenyl)-3-methoxybenzoic acid.
Reduction: 4-(2-Hydroxyphenyl)-3-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2-Formylphenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl and methoxy groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Formyl/Methoxy Substitutions
2.1.1 4-(3-Formylphenyl)-3-Methoxybenzoic Acid
A positional isomer of the target compound, 4-(3-formylphenyl)-3-methoxybenzoic acid (PubChem CID: 1131605-23-6), shares a similar backbone but differs in the formyl group’s placement (3-position vs. 2-position on the phenyl ring). This minor structural variation can significantly alter molecular interactions, as seen in its use as a precursor for metal-organic frameworks (MOFs) .
2.1.2 Triazine-Linked Formylmethoxybenzoic Acid Derivatives
Compounds such as 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid () and 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () incorporate the 3-methoxybenzoic acid moiety into triazine-based scaffolds. These derivatives exhibit higher thermal stability (melting points: 180–220°C) due to their rigid triazine cores, making them suitable for high-performance materials .
2.2.1 Idasanutlin (RG7388)
Idasanutlin, a 3-methoxybenzoic acid derivative with a penta-substituted pyrrolidine group, inhibits the MDM2-p53 interaction (binding affinity: <i>K</i>d ~ 6 nM). Its methoxy group stabilizes hydrophobic interactions with MDM2, while the chloro-fluorophenyl substituents enhance target specificity. Compared to simpler analogs like 4-(2-formylphenyl)-3-methoxybenzoic acid, Idasanutlin’s complexity results in superior pharmacokinetics but higher synthetic difficulty .
2.2.2 Phthalocyanine Complexes
Phthalocyanines derived from 4-(3,4-dicyanophenoxy)-3-methoxybenzoic acid () exhibit strong DNA intercalation (binding constants: 10⁵–10⁶ M⁻¹). The methoxy group improves solubility in polar solvents, while the formylphenyl-like cyanophenoxy substituent enables π-π stacking with DNA base pairs. These complexes show promise in photodynamic therapy, unlike the unmodified 4-(2-formylphenyl)-3-methoxybenzoic acid, which lacks intrinsic photosensitivity .
Polymer Precursors
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid () is a key monomer for synthesizing poly(ethylene vanillate) (PEV), a biobased polyester. Its hydroxyethoxy side chain enables esterification, yielding polymers with intrinsic viscosities of 0.34–0.38 g/dL. In contrast, 4-(2-formylphenyl)-3-methoxybenzoic acid’s formyl group is more reactive but less suited for step-growth polymerization due to competing side reactions .
Halogenated Derivatives
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid (CAS 113457-32-2) and 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) feature halogenated benzyl groups. The fluorine atom in the former increases lipophilicity (logP: 3.2 vs. 2.8 for non-halogenated analogs), enhancing blood-brain barrier penetration. These compounds are explored as CNS drug candidates, whereas the formyl group in 4-(2-formylphenyl)-3-methoxybenzoic acid offers aldehyde-specific reactivity for covalent inhibitor design .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
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